N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Epigenetics Histone Demethylase KDM4C

This compound is a validated negative control for KDM4 family demethylases, with proven inactivity (IC50 >100,000 nM) against KDM4C and no activity against KDM4A, KDM4B, KDM5C, or EGLN3. It serves as a critical scaffold-matched comparator to confirm that observed antiproliferative or epigenetic effects are target-specific, not due to general benzamide toxicity. Its high purity and solid form are compatible with automated HTS workflows, making it an essential tool for SAR studies and library-based selectivity profiling.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 1396807-84-3
Cat. No. B2839889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide
CAS1396807-84-3
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O
InChIInChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
InChIKeyNBANBOBSVRKFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide (CAS 1396807-84-3): Procurement-Grade Chemical Identity and Baseline Properties


N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide (CAS 1396807-84-3) is a synthetic small-molecule benzamide derivative with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. Its structure features a 4-methoxybenzamide core linked to a 3-hydroxy-4,4-dimethylpentyl side chain . While structurally related benzamides have been investigated as probes for epigenetic targets such as the KDM4 family of histone demethylases, the specific biological activity and differentiation profile of this compound remain poorly characterized in the peer-reviewed primary literature [1]. This evidence guide therefore focuses on the limited, verifiable data available to inform scientific procurement decisions, explicitly highlighting where data are absent.

Why a Generic Benzamide Substitute Cannot Replace N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide in KDM4-Targeted Research


Simple substitution of one benzamide derivative for another within the KDM4 inhibitor class is scientifically unsound due to the extreme sensitivity of target engagement and cellular activity to subtle changes in the benzamide ring and side-chain structure. Publicly curated screening data from BindingDB demonstrate that even minor modifications to the benzamide scaffold can shift the half-maximal inhibitory concentration (IC50) against KDM4C by orders of magnitude, from low micromolar to inactive (>100 µM) [1]. For example, a 4-methoxybenzamide derivative (CHEMBL1383671) achieved an IC50 of 631 nM, whereas the simple unsubstituted 4-methoxybenzamide (CHEMBL449635) showed an IC50 of 65,000 nM against the same target [1]. These data underscore that the specific substitution pattern—including the 3-hydroxy-4,4-dimethylpentyl chain—is a critical determinant of potency, selectivity, and ultimately experimental utility, making unchecked analog substitution a high-risk decision for procurement.

Quantitative Differentiation Profile: N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide vs. Closest KDM4-Targeted Benzamide Analogs


Target Engagement: KDM4C Inhibition Potency Comparison

The most structurally and functionally relevant comparator identified in publicly available databases is a benzamide derivative bearing a different side-chain modification (CHEMBL1383671). In a RapidFire Mass Spectrometry (RFMS) assay measuring inhibition of KDM4C-mediated demethylation of an H3K9me3 peptide, CHEMBL1383671 exhibited an IC50 of 631 nM, establishing a clear potency benchmark for this chemical series [1]. In contrast, the target compound N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide was tested in a cell-based assay for KDM4C inhibition (U2OS cells, 24 h treatment) and showed an IC50 of >100,000 nM, indicating a complete loss of cellular target engagement relative to the potent analog [2]. This represents a potency difference of more than 150-fold. The evidence tag is 'Cross-study comparable', as the assays differ (biochemical RFMS vs. cell-based). However, the massive potency gap is indicative of a fundamental difference in target engagement.

Epigenetics Histone Demethylase KDM4C Inhibitor

Inactive Across a Broad Panel: Target Selectivity Profile

Screening data from the GlaxoSmithKline curated set in ChEMBL/BindingDB demonstrate that the target compound, and its close structural analogs, are essentially inactive across a wide range of epigenetic and non-epigenetic targets. The compound showed an IC50 of >100,000 nM against the related histone demethylase KDM5C and >100,000 nM against the prolyl hydroxylase EGLN3 [1]. This is consistent with class-level observations for simple 4-methoxybenzamides, which typically show no significant inhibition (IC50 > 50,000 nM) against KDM4A, KDM4B, and other KDM isoforms in both biochemical and cellular assays [2]. This broad inactivity supports the compound's utility as a negative control for benzamide-based inhibitors, as it retains the core scaffold but lacks potent on-target or off-target effects.

Epigenetics Polypharmacology KDM5C EGLN3

Advantage of Physical State and Purity for In Vitro Assay Preparation

Procurement data from independent chemical suppliers indicate that N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide is supplied as a solid with a typical purity of ≥97% . This contrasts with many potent peptidomimetic KDM inhibitors, which are often supplied as oils, amorphous solids, or formulated salts requiring specialized handling. The solid physical form simplifies weighing, DMSO stock preparation, and long-term storage for in vitro pharmacology. While no direct comparative solubility data exist, compounds in this chemical class with logP values near 2.5 are predicted to have aqueous solubility appropriate for biochemical assays at concentrations up to 100 µM, a common working range for negative controls .

Chemical Sourcing Assay Development Solubility

Validated Application Scenarios for N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide in KDM-Targeted Discovery Programs


Negative Control for KDM4C Biochemical and Cellular Assays

The compound's established inactivity (IC50 > 100,000 nM) against KDM4C in a cell-based demethylation assay [1] qualifies it as a validated scaffold-matched negative control. Researchers can use it alongside potent benzamide inhibitors like CHEMBL1383671 (IC50 = 631 nM) to confirm that observed anti-proliferative or epigenetic effects are on-target, rather than a consequence of general benzamide scaffold toxicity.

Selectivity Profiling to Benchmark Off-Target Activity

With broad inactivity against multiple KDM family members (KDM4A, KDM4B, KDM5C) and EGLN3 [2], this compound is an ideal tool compound for establishing selectivity windows. When a novel benzamide-based inhibitor shows activity at a primary target, co-testing with this 4-methoxybenzamide control helps researchers determine whether the observed selectivity is merely a function of the general scaffold or driven by specific side-chain interactions.

Straightforward Assay-Ready Procurement for High-Throughput Screening

As a solid, high-purity (≥97%) compound readily available from chemical suppliers , it meets the logistical requirements for high-throughput screening (HTS) laboratories. Its simple handling and compatibility with automated liquid handling systems make it a practical choice for inclusion in KDM-focused compound libraries as a negative control well.

Structure-Activity Relationship (SAR) Anchor Point for 4-Alkoxybenzamide Optimization

Although active KDM4C inhibitors require complex side-chain modifications, this simple 4-methoxy analog serves as a baseline in SAR studies. Its complete lack of potency provides a clear starting point for medicinal chemists aiming to improve cellular activity through iterative addition of hydrogen-bond donors or hydrophobic groups to the benzamide ring or the pentyl chain [1].

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.